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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for the versatile heterocyclic intermediate, 2-Bromo-3-
methylpyridine.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Bromo-3-methylpyridine (also known as 2-Bromo-3-picoline), a compound of significant
interest in pharmaceutical and agrochemical research. The information presented herein is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The following tables summarize the *H and 3C NMR spectral data for 2-Bromo-3-
methylpyridine, typically recorded in deuterated chloroform (CDCIs).

1H NMR Data

The proton NMR spectrum of 2-Bromo-3-methylpyridine exhibits distinct signals
corresponding to the aromatic protons and the methyl group protons.
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Chemical Shift (8) ppm Multiplicity Assighment
8.179 Doublet of doublets H-6

7.510 Doublet of doublets H-4

7.168 Doublet of doublets H-5

2.367 Singlet -CHs

Data sourced from ChemicalBook.

13C NMR Data

While a complete, experimentally verified 13C NMR dataset is not readily available in public
repositories, analysis of similar structures and spectral prediction tools suggest the following
approximate chemical shifts. It is recommended that researchers acquire experimental data for
confirmation.

Chemical Shift (6) ppm (Predicted) Assighment
~148 C-6

~142 C-2

~138 C-4

~130 C-3

~123 C-5

~18 -CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of 2-Bromo-3-methylpyridine is characterized by absorption
bands corresponding to C-H, C=C, C=N, and C-Br bonds.
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch (-CHs)
~1580 Strong C=C/C=N ring stretching
~1450 Medium -CHs bending

~1020 Medium C-Br stretch

Note: This is a representative list of expected absorptions. Specific peak positions and
intensities may vary based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule. The mass spectrum of 2-Bromo-3-methylpyridine shows a characteristic isotopic
pattern for a bromine-containing compound.

m/z Relative Intensity (%) Assignment

173 34.1 [M+2]* (with 81Br)
171 34.8 [M]* (with 7°Br)

92 100.0 [M - Br]*

65 49.3 Further fragmentation

Data sourced from ChemicalBook.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented.

NMR Spectroscopy Protocol
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Sample Preparation:

o Approximately 5-10 mg of 2-Bromo-3-methylpyridine is accurately weighed and dissolved
in about 0.6 mL of deuterated chloroform (CDCIs) in a clean, dry NMR tube.

» A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition:

o Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal
resolution.

e 1H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters
include a spectral width of -2 to 12 ppm and 16-64 scans, depending on the sample
concentration.

e 13C NMR: A proton-decoupled carbon spectrum is acquired. Typical parameters include a
spectral width of O to 200 ppm.

IR Spectroscopy Protocol

Sample Preparation (ATR-FTIR):

e The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a
suitable solvent (e.g., isopropanol) and allowed to dry completely.

o A background spectrum of the clean, empty ATR crystal is recorded.

o Asmall drop of neat 2-Bromo-3-methylpyridine liquid is placed directly onto the ATR
crystal.

e The spectrum is recorded over a typical range of 4000-400 cm™1,
Instrumentation:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27, is commonly used.[1]
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o Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates
(e.g., KBr).[1]

Mass Spectrometry Protocol
Sample Preparation and Introduction:

» Adilute solution of 2-Bromo-3-methylpyridine is prepared in a volatile solvent (e.g.,
methanol or acetonitrile).

e The sample is introduced into the mass spectrometer via direct infusion or through a gas
chromatography (GC) inlet for volatile compounds.

Instrumentation and Data Acquisition:
 lonization Method: Electron lonization (El) at a standard energy of 70 eV is typically used.
o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

e Scan Range: A mass-to-charge (m/z) range of approximately 50-250 amu is scanned to
detect the molecular ion and relevant fragments.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques
described.
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Figure 1: Generalized workflow for NMR spectroscopy.
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Figure 2: Generalized workflow for FTIR spectroscopy.
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Figure 3: Generalized workflow for Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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